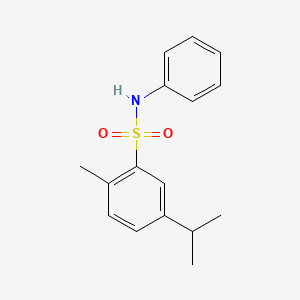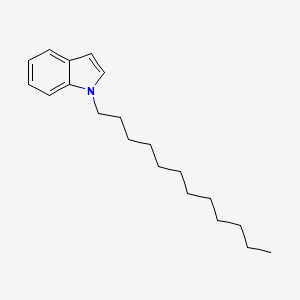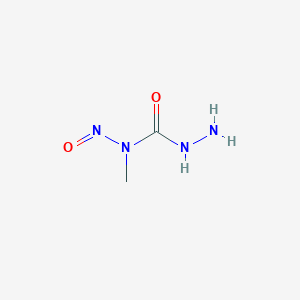
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of a positively charged nitrogen atom bonded to three methyl groups and a propan-1-aminium group, which is further substituted with a 2-methyl-1,3-dioxolan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkylating agent. One common method is the reaction of N,N,N-trimethylpropan-1-amine with 2-methyl-1,3-dioxolane in the presence of an iodide source, such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as hydroxide, chloride, or bromide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium bromide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted ammonium salts.
Oxidation: Formation of N-oxides.
Reduction: Formation of tertiary amines.
Applications De Recherche Scientifique
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide involves its interaction with biological membranes and proteins. The positively charged ammonium group can interact with negatively charged cell membrane components, leading to changes in membrane permeability and function. Additionally, the compound can form complexes with various biomolecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyl-2-(2-methyl-1,3-dioxolan-2-yl)ethan-1-aminium iodide
- N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)butan-1-aminium iodide
- N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)pentan-1-aminium iodide
Uniqueness
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its ability to act as a phase transfer catalyst and its amphiphilic nature make it particularly valuable in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
89500-04-9 |
|---|---|
Formule moléculaire |
C10H22INO2 |
Poids moléculaire |
315.19 g/mol |
Nom IUPAC |
trimethyl-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]azanium;iodide |
InChI |
InChI=1S/C10H22NO2.HI/c1-10(12-8-9-13-10)6-5-7-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
QBIDPYYNLSQYLR-UHFFFAOYSA-M |
SMILES canonique |
CC1(OCCO1)CCC[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)
![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)

![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)


![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)


![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)


